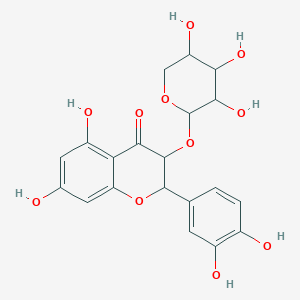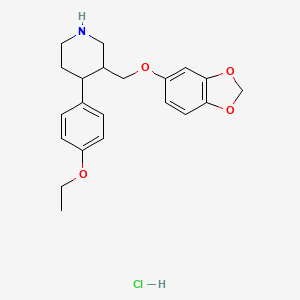
4-Ethoxy Paroxetine;Paroxetine Hydrochloride Hemihydrate EP Impurity C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride: is a chemical compound with the molecular formula C21H26ClNO4 and a molecular weight of 391.89 g/mol . It is a derivative of paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the piperidine ring: This involves the reaction of a benzodioxole derivative with an ethoxyphenyl compound under basic conditions to form the piperidine ring.
Introduction of the defluoro group: This step involves the selective defluorination of the intermediate compound using a suitable defluorinating agent.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the processes are often automated to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride is used extensively in scientific research, particularly in the fields of:
Chemistry: As a reference standard for analytical methods and as a precursor for the synthesis of other compounds.
Biology: In studies investigating the effects of SSRIs on cellular processes and neurotransmitter systems.
Medicine: In preclinical studies to evaluate the pharmacokinetics and pharmacodynamics of new SSRI derivatives.
Industry: As a quality control standard in the manufacturing of pharmaceuticals
Mechanism of Action
The mechanism of action of rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride is similar to that of paroxetine. It functions by inhibiting the reuptake of serotonin (5-HT) into presynaptic neurons, thereby increasing the concentration of serotonin in the synaptic cleft. This leads to enhanced serotonergic neurotransmission, which is associated with improved mood and reduced anxiety . The molecular targets include the serotonin transporter (SERT) and various serotonin receptors .
Comparison with Similar Compounds
rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride can be compared with other SSRI derivatives such as:
Paroxetine: The parent compound, widely used as an antidepressant.
Fluoxetine: Another SSRI with a similar mechanism of action but different pharmacokinetic properties.
Sertraline: Known for its high selectivity for the serotonin transporter.
Citalopram: Noted for its minimal interaction with other neurotransmitter systems.
The uniqueness of rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride lies in its specific structural modifications, which may confer distinct pharmacological properties and potential advantages in research applications .
Properties
Molecular Formula |
C21H26ClNO4 |
|---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-ethoxyphenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C21H25NO4.ClH/c1-2-23-17-5-3-15(4-6-17)19-9-10-22-12-16(19)13-24-18-7-8-20-21(11-18)26-14-25-20;/h3-8,11,16,19,22H,2,9-10,12-14H2,1H3;1H |
InChI Key |
OTEFTGSDHAZDDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCNCC2COC3=CC4=C(C=C3)OCO4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


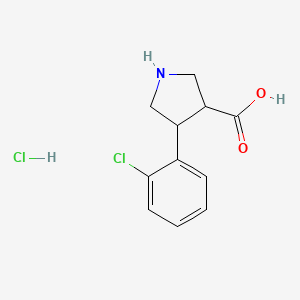
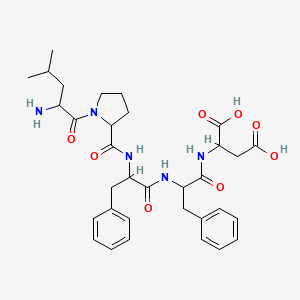
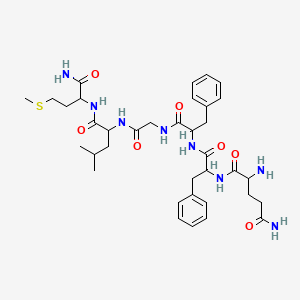
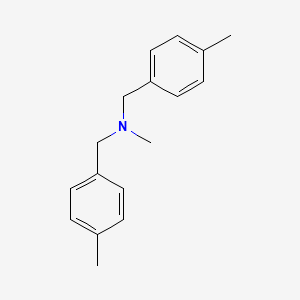
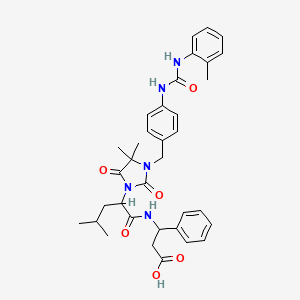
![2-amino-N-[1-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]naphthalen-2-yl]propanamide](/img/structure/B12320653.png)
![methyl 4-(2,2-dimethoxyethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B12320663.png)
![10-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B12320666.png)

![2-amino-2-(hydroxymethyl)propane-1,3-diol;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12320684.png)
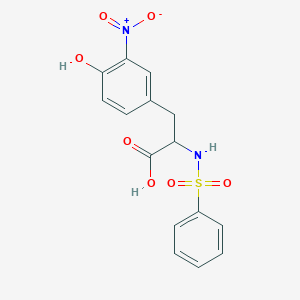
![[4-(acetyloxymethyl)-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-acetyloxy-3-methylbutanoate](/img/structure/B12320686.png)
![1',3'-Bis[1,2-dioleoyl-sn-glycero-3-phospho]-sn-glycerol (sodium salt)](/img/structure/B12320687.png)
